![molecular formula C13H9ClF3N3S B5711699 1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a thiourea group linked to a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 5-chloro-2-aminopyridine with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloropyridin-2-yl)-3-phenylthiourea: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
1-(5-Chloropyridin-2-yl)-3-[2-(methyl)phenyl]thiourea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3S/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVPVHCAPKCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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